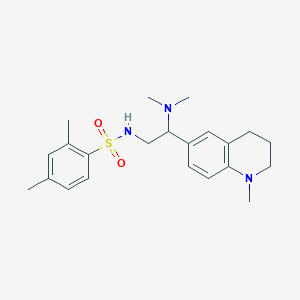
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and DNA Interaction
Studies on analogues of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide have demonstrated significant antitumor activity. These compounds interact with DNA in a manner that affects their potency against tumor cells. For instance, amino-substituted derivatives exhibited strong antitumor activities, showing higher potency than their unsubstituted counterparts in vitro. The ability of these amino analogues to increase the transition melt temperature of DNA correlates with their potency against solid tumors and leukemia cells, suggesting a direct interaction with DNA as part of their mechanism of action (Sami et al., 1995). Additionally, modifications at different positions of the compound's structure have led to variations in cytotoxicity and cardiotoxicity, indicating the importance of structural features in their biological activity (Sami et al., 1996).
Synthesis and Crystal Structure
Research on the synthesis and crystal structure of related compounds has provided insights into their potential as cyclooxygenase-2 inhibitors. For example, the synthesis and crystal structure determination of a related tetrazole derivative revealed its interactions within the cyclooxygenase-2 enzyme's active site. However, it was found to have no inhibition potency for the enzyme, highlighting the importance of structural characteristics for biological activity (Al-Hourani et al., 2016).
Novel Synthesis Approaches
New synthesis methods have been developed for N-containing heterocycles, including those related to the given compound. These methods involve cyclocarbonylative Sonogashira reactions, offering a novel approach for the synthesis of these heterocycles. This advancement in synthetic chemistry expands the toolkit for producing compounds with potential biological activities, including those with structures similar to the compound (Aronica et al., 2016).
Inhibition of Protein Kinases
Isoquinolinesulfonamides, closely related to the compound of interest, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This highlights a significant area of research where derivatives of the given compound could be explored for their potential in modulating protein kinase activity, which is crucial in various cellular processes including cancer progression (Hidaka et al., 1984).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-16-8-11-22(17(2)13-16)28(26,27)23-15-21(24(3)4)19-9-10-20-18(14-19)7-6-12-25(20)5/h8-11,13-14,21,23H,6-7,12,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMLADKNPHXPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2771227.png)

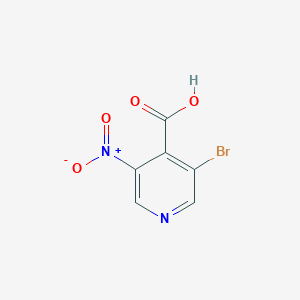
![5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2771231.png)

![2-[(3E)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione](/img/structure/B2771240.png)
![N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2771241.png)
![N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2771243.png)
![6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2771244.png)
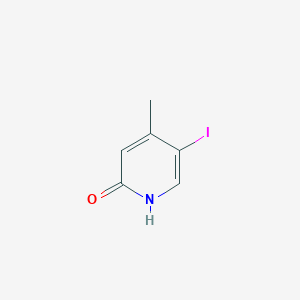
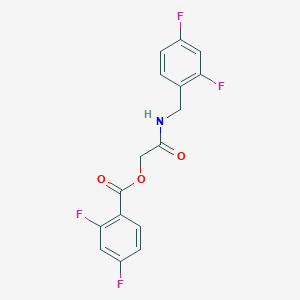
![methyl 2-[N-(cyanomethyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}formamido]acetate](/img/structure/B2771248.png)
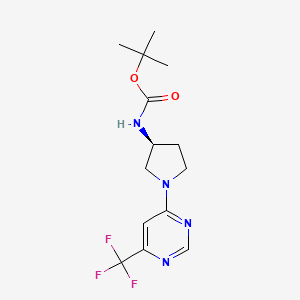
![3,4-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2771250.png)
